![molecular formula C7H7Br2NO4 B037560 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione CAS No. 118790-78-6](/img/structure/B37560.png)
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione, commonly known as DBD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBD is a derivative of the naturally occurring compound, pyrrolidine-2,5-dione, and has been synthesized through a variety of methods.
Mecanismo De Acción
The mechanism of action of DBD is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. DBD has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DBD has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory properties. DBD has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DBD is its potential as a cancer therapeutic agent. However, there are also limitations to its use in lab experiments. DBD is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of DBD is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of DBD. One area of focus could be the development of more efficient synthesis methods to increase the yield and purity of DBD. Additionally, further research is needed to fully understand the mechanism of action of DBD and its potential applications in cancer therapy and other areas of scientific research.
Métodos De Síntesis
DBD can be synthesized through a variety of methods, including the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base. This method has been reported to have a yield of up to 80% and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
DBD has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DBD can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBD has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
118790-78-6 |
|---|---|
Nombre del producto |
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione |
Fórmula molecular |
C7H7Br2NO4 |
Peso molecular |
328.94 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2 |
Clave InChI |
XFWNDCVASSKQJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Sinónimos |
2,3-dibromopropionyl-N-hydroxysuccinimide ester 2,3-DPHS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



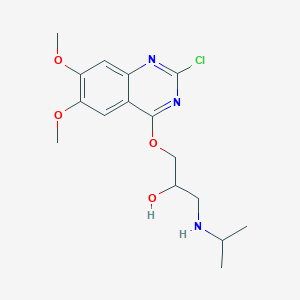
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)

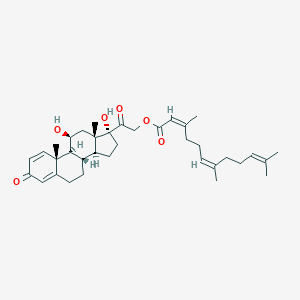

![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
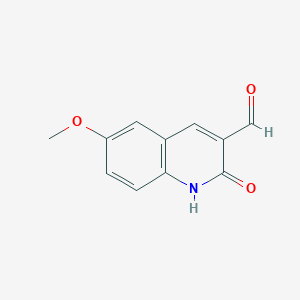
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
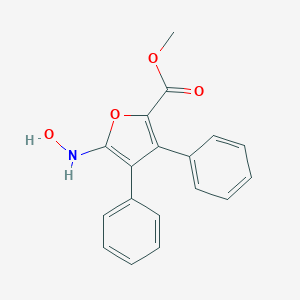
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

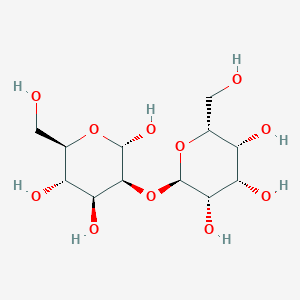
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
